Girgensonine

Description

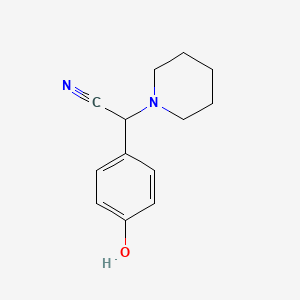

Girgensonine is a tertiary monobasic alkaloid isolated from Girgensohnia diptera Bunge, a plant species studied for its bioactive compounds. Its chemical structure is identified as 1-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetonitrile (C₁₃H₁₆N₂O) . Key physicochemical properties include:

- Melting point: 147–148°C (crystalline form).

- Solubility: Insoluble in water; highly soluble in alcohol, ether, and chloroform; poorly soluble in benzene and petroleum ether.

- Optical activity: Optically inactive.

- Derivatives: Forms crystalline hydrochloride (melting point 145–148°C) and picrolonate (melting point 192–194°C) salts .

This compound exhibits insecticidal activity, particularly against disease vectors like Rhodnius prolixus, and serves as a natural model for synthesizing alpha-aminonitrile analogs . Its extraction involves column chromatography using benzene and ethyl alcohol, followed by purification via water bath distillation .

Properties

CAS No. |

486-30-6 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-2-piperidin-1-ylacetonitrile |

InChI |

InChI=1S/C13H16N2O/c14-10-13(15-8-2-1-3-9-15)11-4-6-12(16)7-5-11/h4-7,13,16H,1-3,8-9H2 |

InChI Key |

HNFAREZIVBKEJQ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)O |

Canonical SMILES |

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenethylamine Alkaloids

Compounds like ephedrine (C₁₀H₁₅NO) share structural motifs with Girgensonine, such as aromatic rings linked to amine groups. However, differences arise in:

- Biological activity : Ephedrine acts as a stimulant, whereas this compound is insecticidal.

- Solubility : Ephedrine’s hydroxyl groups confer higher water solubility compared to this compound’s hydrophobic profile .

Comparison with Functionally Similar Compounds

Nicotine (C₁₀H₁₄N₂)

Nicotine, a well-known insecticidal alkaloid, shares functional similarities with this compound but differs structurally and mechanistically:

- Molecular weight : Nicotine (162.23 g/mol) is smaller than this compound (216.28 g/mol).

- Mode of action : Nicotine targets nicotinic acetylcholine receptors, while this compound’s mechanism remains understudied.

- Toxicity : Nicotine exhibits higher mammalian toxicity, limiting its agricultural use compared to this compound .

Piperine (C₁₇H₁₉NO₃)

Piperine, a piperidine alkaloid from black pepper, has insect-repellent properties but contrasts with this compound in:

- Chemical structure : Piperine contains a conjugated diene system absent in this compound.

- Applications : Primarily used in food and pharmaceuticals, whereas this compound is explored for vector control .

Data Table: Comparative Analysis of this compound and Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Key Solvents) | Biological Activity | Source/Application |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₁₆N₂O | 216.28 | 147–148 | Alcohol, ether, chloroform | Insecticidal | Girgensohnia diptera Bunge |

| Synthetic Analog | C₁₄H₁₈N₂O | 230.31 | 150–152 | Chloroform, dimethylformamide | Enhanced insecticidal | Laboratory synthesis |

| Nicotine | C₁₀H₁₄N₂ | 162.23 | -79 (liquid) | Water, ethanol | Insecticidal, stimulant | Nicotiana tabacum |

| Piperine | C₁₇H₁₉NO₃ | 285.34 | 130–133 | Ethanol, chloroform | Insect-repellent, bioactive | Piper nigrum |

Key Research Findings

- Structural Modifications: Synthetic analogs of this compound with methoxy substitutions show improved thermal stability but reduced solubility in non-polar solvents .

- Efficacy Discrepancies : this compound’s insecticidal activity against Rhodnius prolixus is comparable to nicotine but with lower environmental persistence .

- Extraction Methods : this compound’s column chromatography-based isolation contrasts with steam distillation used for nicotine, reflecting differences in volatility .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Girgensonine, and how can reproducibility be validated?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Reproducibility requires detailed documentation of reagent purity, reaction monitoring (TLC/HPLC), and spectroscopic validation (NMR, MS) . For validation, independent replication by a second lab, cross-referencing with published spectral data, and reporting yield variability (±5%) are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : Use a combination of H/C NMR for functional group identification, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Data should be compared against computational predictions (e.g., DFT calculations) and published reference spectra. Ensure instrument calibration and report signal-to-noise ratios for transparency .

Q. How can preliminary bioactivity assays for this compound be designed to minimize false positives?

- Methodological Answer : Employ dose-response curves with at least three biological replicates, include positive/negative controls (e.g., known inhibitors), and use orthogonal assays (e.g., enzymatic vs. cell-based). Statistical rigor (e.g., ANOVA with post-hoc tests) and IC/EC validation are essential. Address solvent interference by testing vehicle-only controls .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity across studies be resolved?

- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (pH, temperature), cell lines, or compound stability. Use Bland-Altman plots to assess systematic bias and sensitivity analysis to rank influential factors. Reconcile discrepancies by repeating experiments under harmonized protocols .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

- Methodological Answer : Combine in vitro (e.g., target-binding assays like SPR) and in vivo (e.g., knockout models) approaches. Employ CRISPR-Cas9 screens to identify genetic modifiers and pharmacodynamic profiling (time-course studies). Integrate omics data (proteomics, metabolomics) to map pathway interactions .

Q. How can computational modeling enhance the prediction of this compound’s target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to prioritize potential targets, followed by molecular dynamics (MD) simulations (>100 ns) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with experimental binding affinities (K/K) .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer : Apply the PICO framework to define:

- P opulation (e.g., specific disease models),

- I ntervention (this compound dosage/formulation),

- C omparator (standard therapeutics),

- O utcome (e.g., tumor size reduction).

Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with funding priorities .

Q. How can interdisciplinary approaches (e.g., geochemical or ecological methods) inform this compound’s natural sourcing or biosynthesis?

- Methodological Answer : Use metagenomic sequencing to identify biosynthetic gene clusters in host organisms. Pair with isotopic labeling (C-glucose tracing) to map metabolic pathways. Ecological sampling (soil/plant matrices) combined with LC-MS/MS quantitation can correlate environmental factors with compound yield .

Methodological Best Practices

- Data Presentation : Use tables for raw data (e.g., IC values across assays) and figures for trends (dose-response curves). Avoid duplicating data in both formats .

- Literature Review : Systematically catalog studies using PRISMA guidelines, highlighting gaps (e.g., lack of in vivo toxicity data) and conflicting results .

- Ethical Compliance : Document institutional review board (IRB) approvals for biological studies and share raw data via repositories (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.